5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-amino-3,4,6-trimethylpyrazole with 2-chloro-3,5-dimethylpyridine under acidic conditions. The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthesis techniques, such as plug-flow metalation/formylation reactions. These methods allow for the efficient production of the compound in large quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolopyridine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrazolopyridine derivatives, and various substituted pyrazolopyridines .
Scientific Research Applications
5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties.
6-chloro-1H-pyrazolo[3,4-b]pyrazine: A structurally similar compound with different substitution patterns.
Uniqueness
5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12ClN3 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H12ClN3/c1-5-8-6(2)13-14(4)10(8)12-7(3)9(5)11/h1-4H3 |
InChI Key |
GQTAUQWOTNORQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)C |
Origin of Product |
United States |
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